molecular formula C14H21BrN2O2S B12174779 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B12174779
M. Wt: 361.30 g/mol
InChI Key: GKFVHHOEGKTFMI-UHFFFAOYSA-N
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Description

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyran ring

Preparation Methods

The synthesis of 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the bromine atom, and the attachment of the pyran ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyran Ring: This step may involve the use of protecting groups and subsequent deprotection to achieve the desired structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions will depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-bromo-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5-isopropyl-1,3-thiazole-4-carboxamide include:

  • 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethanol
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-isopropoxyphenyl)-3-phenylpropanamide

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and potential for diverse applications.

Properties

Molecular Formula

C14H21BrN2O2S

Molecular Weight

361.30 g/mol

IUPAC Name

2-bromo-N-(2,2-dimethyloxan-4-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H21BrN2O2S/c1-8(2)11-10(17-13(15)20-11)12(18)16-9-5-6-19-14(3,4)7-9/h8-9H,5-7H2,1-4H3,(H,16,18)

InChI Key

GKFVHHOEGKTFMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NC2CCOC(C2)(C)C

Origin of Product

United States

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